molecular formula C2H18FeN2O12S2 B8022374 Iron(II) ethylenediammonium sulfate tetrahydrate

Iron(II) ethylenediammonium sulfate tetrahydrate

Cat. No.: B8022374
M. Wt: 382.2 g/mol
InChI Key: GAGUCKQNZZFVCU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(II) ethylenediammonium sulfate tetrahydrate typically involves the reaction of iron(II) sulfate with ethylenediamine in the presence of sulfuric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a tetrahydrate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the final tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Iron(II) ethylenediammonium sulfate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Iron(II) ethylenediammonium sulfate tetrahydrate involves its ability to donate and accept electrons due to the presence of iron(II). This property makes it an effective catalyst in redox reactions. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iron(II) ethylenediammonium sulfate tetrahydrate is unique due to its specific coordination environment and the presence of ethylenediamine ligands. This gives it distinct chemical properties and reactivity compared to other iron(II) and iron(III) compounds .

Properties

IUPAC Name

2-azaniumylethylazanium;iron(2+);disulfate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUCKQNZZFVCU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])[NH3+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H18FeN2O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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